molecular formula C15H16OSe B14508643 [(2-Methoxy-2-phenylethyl)selanyl]benzene CAS No. 63603-28-1

[(2-Methoxy-2-phenylethyl)selanyl]benzene

Cat. No.: B14508643
CAS No.: 63603-28-1
M. Wt: 291.26 g/mol
InChI Key: UKALKFJPGZKHBR-UHFFFAOYSA-N
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Description

[(2-Methoxy-2-phenylethyl)selanyl]benzene is an organic compound that contains a selenium atom bonded to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Methoxy-2-phenylethyl)selanyl]benzene typically involves the reaction of 2-methoxy-2-phenylethanol with a selenium reagent. One common method is the reaction of 2-methoxy-2-phenylethanol with diphenyl diselenide in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the selenium compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

[(2-Methoxy-2-phenylethyl)selanyl]benzene can undergo various types of chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to form selenide derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the selenium atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly used.

Major Products Formed

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Selenide derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

[(2-Methoxy-2-phenylethyl)selanyl]benzene has several applications in scientific research:

    Biology: Studied for its potential antioxidant properties due to the presence of selenium.

    Medicine: Investigated for its potential use in the development of selenium-containing drugs with anticancer or antimicrobial properties.

Mechanism of Action

The mechanism of action of [(2-Methoxy-2-phenylethyl)selanyl]benzene involves the interaction of the selenium atom with various molecular targets. Selenium can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The compound may also interact with specific enzymes or proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

[(2-Methoxy-2-phenylethyl)selanyl]benzene can be compared with other selenium-containing compounds such as:

    Selenomethionine: An amino acid containing selenium, known for its antioxidant properties.

    Selenocysteine: Another selenium-containing amino acid, often referred to as the 21st amino acid, with important roles in enzymatic functions.

    Diphenyl diselenide: A common selenium reagent used in organic synthesis.

This compound is unique due to its specific structure, which combines a methoxy group, a phenyl group, and a selenium atom, providing distinct chemical and biological properties.

Properties

CAS No.

63603-28-1

Molecular Formula

C15H16OSe

Molecular Weight

291.26 g/mol

IUPAC Name

(2-methoxy-2-phenylethyl)selanylbenzene

InChI

InChI=1S/C15H16OSe/c1-16-15(13-8-4-2-5-9-13)12-17-14-10-6-3-7-11-14/h2-11,15H,12H2,1H3

InChI Key

UKALKFJPGZKHBR-UHFFFAOYSA-N

Canonical SMILES

COC(C[Se]C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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